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Compound of Interest

Compound Name: Irdabisant

Cat. No.: B1672177

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Irdabisant (also known as
CEP-26401), a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, in
electrophysiological studies of neuronal activity. The following sections detail the compound's
characteristics, protocols for its application in key electrophysiological techniques, and visual
representations of its mechanism of action and experimental workflows.

Introduction to Irdabisant

Irdabisant is a high-affinity H3R antagonist/inverse agonist that has demonstrated cognition-
enhancing and wake-promoting properties in preclinical studies.[1] Its mechanism of action
involves blocking the inhibitory effects of histamine at H3 autoreceptors and heteroreceptors,
thereby increasing the release of histamine and other neurotransmitters such as acetylcholine,
norepinephrine, and dopamine.[1] This modulation of multiple neurotransmitter systems makes
Irdabisant a valuable tool for investigating neuronal excitability, synaptic transmission, and
plasticity.

Quantitative Data for Irdabisant

The following tables summarize the key quantitative parameters of Irdabisant, providing
essential information for experimental design.

Table 1: Binding Affinity and Functional Activity of Irdabisant
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Parameter Species Value Reference
Ki (Binding Affinity) Rat H3R 7.2+£0.4 nM [1]
Human H3R 20+x1.0nM [1]
Rat Brain Membranes 2.7 £0.3 nM [1]
Kb,app (Antagonist

_ Pp( J Rat H3R 1.0 nM
Activity)
Human H3R 0.4 nM
EC50 (Inverse Agonist

o Rat H3R 2.0 nM
Activity)
Human H3R 1.1 nM
hERG Inhibition

Human 13.8 uM

(IC50)

Table 2: In Vivo Potency and Dosage of Irdabisant in Rodent Models
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. Route of
Parameter/ Animal . Value/Obser
Dosage Administrat ] Reference
Effect Model ) vation
ion
H3R
0.1+0.003
Occupancy Rat Oral (p.o.) -
mg/kg
(OCCh0)
Antagonism
of R-a-
methylhistami
) Rat 0.06 mg/kg Oral (p.o.) -
ne-induced
dipsogenia
(ED50)
Improved
) Enhanced
Social 0.01-0.1
- Rat Oral (p.o.) short-term
Recognition mg/kg
memory
Memory
Wake-
_ Increased
promoting Rat 3 - 30 mg/kg Oral (p.o.)
o wakefulness
Activity
Increased Suggests
Prepulse DBA/2NCrl 10 and 30 Intraperitonea  antipsychotic-
Inhibition Mice mg/kg [ (i.p.) like
(PPI) properties

Signaling Pathway of Irdabisant Action

Irdabisant, as an H3R antagonist/inverse agonist, modulates several intracellular signaling

cascades. The H3R is a Gi/o-coupled receptor, and its inhibition by Irdabisant leads to the

disinhibition of these pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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